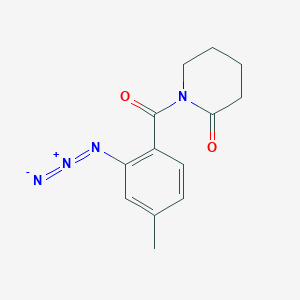

1-(2-Azido-4-methylbenzoyl)piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Azido-4-methylbenzoyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of an azido group and a methyl group attached to a benzoyl moiety, which is further connected to a piperidin-2-one structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-azido-4-methylbenzoic acid with piperidin-2-one under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Azido-4-methylbenzoyl)piperidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The azido group can be reduced to an amine group under specific conditions.

Substitution: The azido group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can lead to nitro derivatives .

Scientific Research Applications

1-(2-Azido-4-methylbenzoyl)piperidin-2-one has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The piperidin-2-one moiety can interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Azido-4-methylbenzoyl)piperidin-2-one include other piperidine derivatives such as:

- 1-(2-Azido-4-chlorobenzoyl)piperidin-2-one

- 1-(2-Azido-4-fluorobenzoyl)piperidin-2-one

- 1-(2-Azido-4-methoxybenzoyl)piperidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azido group allows for versatile chemical modifications, while the piperidin-2-one structure provides a stable framework for various applications .

Biological Activity

1-(2-Azido-4-methylbenzoyl)piperidin-2-one is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an azido group, which is known for its reactivity in various chemical reactions, particularly in bioorthogonal chemistry. The compound can be represented structurally as follows:

The biological activity of this compound primarily stems from its azido group. This group allows the compound to participate in cycloaddition reactions, forming triazole derivatives that can interact with biological macromolecules. These interactions can lead to covalent modifications, making it a valuable tool in enzyme studies and protein labeling.

Key Mechanisms:

- Enzyme Mechanism Studies : The azido group facilitates the study of enzyme mechanisms by allowing for specific labeling of active sites.

- Protein Labeling : It can be utilized to tag proteins for tracking and studying their interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidinones, including this compound, possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Cytotoxicity

In vitro studies have reported cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in these cells makes it a candidate for further investigation in cancer therapy.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., A431 and Jurkat). The results indicated an IC50 value below that of standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : In another study, the compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. Results showed significant inhibition of NLRP3 inflammasome activity, indicating potential anti-inflammatory applications .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

- Antiviral Agents : Its derivatives are being explored for antiviral activities against various pathogens.

- Cancer Therapeutics : Given its cytotoxic properties, it may serve as a scaffold for developing new anticancer drugs.

Properties

CAS No. |

797751-38-3 |

|---|---|

Molecular Formula |

C13H14N4O2 |

Molecular Weight |

258.28 g/mol |

IUPAC Name |

1-(2-azido-4-methylbenzoyl)piperidin-2-one |

InChI |

InChI=1S/C13H14N4O2/c1-9-5-6-10(11(8-9)15-16-14)13(19)17-7-3-2-4-12(17)18/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

FUADBLAEYWFJEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCCCC2=O)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.